(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a chiral amide compound with a complex structure that includes an amino group, an isopropyl group, a methyl group, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, the reaction of (S)-2-amino-3-methylbutanoic acid with N-isopropyl-4-nitrobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can form the desired amide bond.
Protection and deprotection steps: Protecting groups may be used to selectively protect functional groups during the synthesis. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which can later be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: The compound can be used in studies investigating the effects of chiral amides on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide.
N-isopropyl-4-nitrobenzylamine: Another precursor used in the synthesis.
4-Nitrobenzylamine: A simpler analog that lacks the isopropyl and methyl groups.
Uniqueness
This compound is unique due to its chiral center and the presence of multiple functional groups, which provide a range of reactivity and potential applications. Its specific combination of an amino group, isopropyl group, methyl group, and nitrobenzyl group distinguishes it from other similar compounds and allows for diverse chemical transformations and biological interactions.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-5-7-13(8-6-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSRCCBRQCLFL-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.